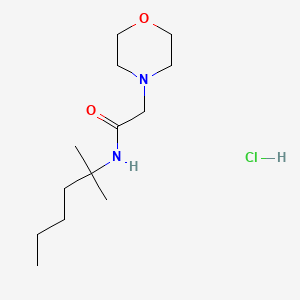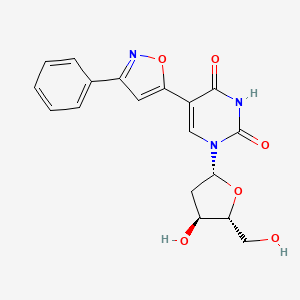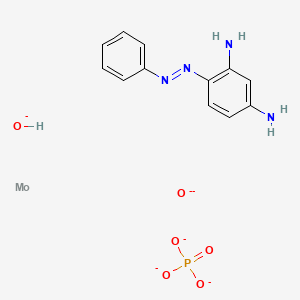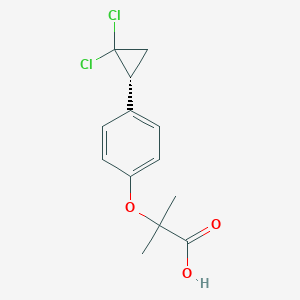
Succinic acid, 1-ethyl-2-propynyl ester, sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-2-propynyl ester of succinic acid sodium salt is an organic compound derived from succinic acid Succinic acid, a dicarboxylic acid, is widely used in various industrial applications due to its versatility The esterification of succinic acid with 1-ethyl-2-propynyl alcohol results in the formation of this unique ester, which is then converted to its sodium salt form
準備方法
The synthesis of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves several steps:
Esterification: Succinic acid is reacted with 1-ethyl-2-propynyl alcohol in the presence of a catalyst, typically sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion.
Neutralization: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt. This step is crucial to obtain the desired compound in its salt form.
Industrial production methods often involve continuous processes to maximize yield and efficiency. The use of advanced catalysts and optimized reaction conditions ensures high purity and minimal by-products.
化学反応の分析
1-Ethyl-2-propynyl ester of succinic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups. Common reagents for these reactions include alkyl halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Ethyl-2-propynyl ester of succinic acid sodium salt has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules through esterification and substitution reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of 1-ethyl-2-propynyl ester of succinic acid sodium salt involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release succinic acid, which then participates in metabolic pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
1-Ethyl-2-propynyl ester of succinic acid sodium salt can be compared with other esters of succinic acid, such as:
Diethyl succinate: A commonly used ester in organic synthesis, known for its role in the Stobbe condensation reaction.
Dimethyl succinate: Another ester with applications in the synthesis of pharmaceuticals and agrochemicals.
Succinic acid monoethyl ester: Used in the production of biodegradable plastics and as a flavoring agent in the food industry.
The uniqueness of 1-ethyl-2-propynyl ester of succinic acid sodium salt lies in its specific ester group, which imparts distinct chemical and biological properties, making it valuable for specialized applications.
特性
CAS番号 |
102367-22-6 |
|---|---|
分子式 |
C9H11NaO4 |
分子量 |
206.17 g/mol |
IUPAC名 |
sodium;4-oxo-4-pent-1-yn-3-yloxybutanoate |
InChI |
InChI=1S/C9H12O4.Na/c1-3-7(4-2)13-9(12)6-5-8(10)11;/h1,7H,4-6H2,2H3,(H,10,11);/q;+1/p-1 |
InChIキー |
UCQAADSDBZFCFA-UHFFFAOYSA-M |
正規SMILES |
CCC(C#C)OC(=O)CCC(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


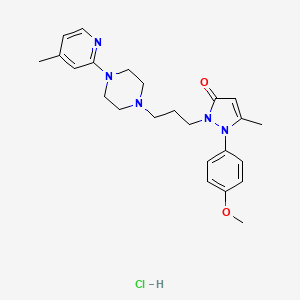
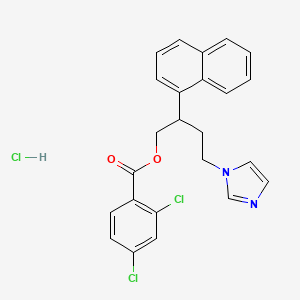



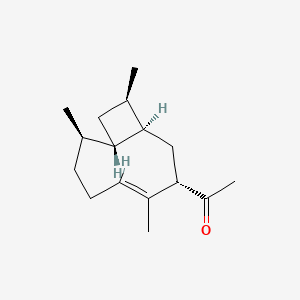
![1-(4-methoxyphenyl)-N-[(E)-(1,3,3-trimethyl-5-nitroindol-1-ium-2-yl)methylideneamino]methanamine;sulfate](/img/structure/B12714319.png)
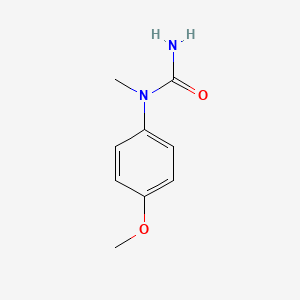

![N-[3-[(Aminocarbonyl)amino]phenyl]-3-hydroxy-4-[(4-methyl-2-nitrophenyl)azo]naphthalene-2-carboxamide](/img/structure/B12714331.png)
